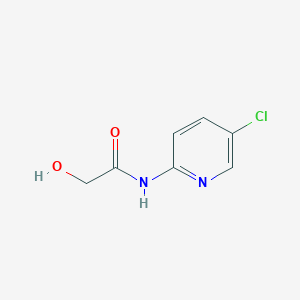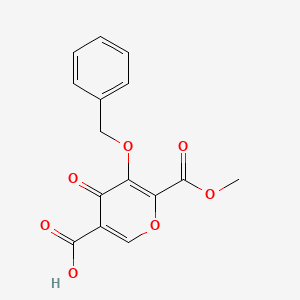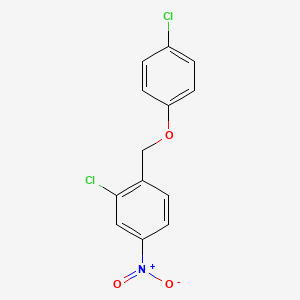
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyanotetrahydropyran moiety. The presence of the boronic acid group makes it a valuable intermediate in various chemical transformations, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases such as potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
Phenols: Formed from the oxidation of the boronic acid group.
Amines: Formed from the reduction of the cyanotetrahydropyran moiety.
Substituted Aromatics: Formed from nucleophilic substitution reactions involving the boronic acid group.
Applications De Recherche Scientifique
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to a suitable electrophile. The cyanotetrahydropyran moiety may also interact with various molecular targets, depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the cyanotetrahydropyran moiety, making it less versatile in certain applications.
4-Cyanophenylboronic Acid:
Tetrahydro-2H-pyran-4-ylboronic Acid: Contains the tetrahydropyran ring but lacks the cyanophenyl group, limiting its use in specific reactions.
Uniqueness
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid is unique due to the combination of the boronic acid group, cyanophenyl group, and tetrahydropyran ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C12H14BNO3 |
|---|---|
Poids moléculaire |
231.06 g/mol |
Nom IUPAC |
[4-(4-cyanooxan-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BNO3/c14-9-12(5-7-17-8-6-12)10-1-3-11(4-2-10)13(15)16/h1-4,15-16H,5-8H2 |
Clé InChI |
XAEXCPIUJOXGTO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2(CCOCC2)C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983253.png)

![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)

![2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B13983265.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione](/img/structure/B13983286.png)

